

Application Notes and Protocols for Azepan-4-amine Derivatization in Library Synthesis

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Compound of Interest

Compound Name: Azepan-4-amine

Cat. No.: B033968

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Introduction

The azepane scaffold is a privileged seven-membered heterocyclic motif frequently found in biologically active compounds and approved drugs.^{[1][2]} Its inherent three-dimensional structure provides access to a larger chemical space compared to more common five- and six-membered rings, making it an attractive core for the development of novel therapeutics.^[3]

Azepan-4-amine, with its reactive primary amino group, serves as a versatile starting material for the synthesis of diverse compound libraries. Derivatization at this position allows for the systematic exploration of structure-activity relationships (SAR) to identify potent and selective modulators of various biological targets.^{[1][4]} Azepane derivatives have shown a wide range of pharmacological activities, including anti-cancer, anti-diabetic, and antiviral properties, and have been developed as inhibitors of enzymes and modulators of receptors and transporters.^{[2][5]} This document provides detailed protocols for the derivatization of **azepan-4-amine** via common library synthesis reactions: reductive amination, N-acylation, and the Ugi four-component reaction.

Derivatization Strategies for Library Synthesis

The primary amino group of **azepan-4-amine** is a key handle for introducing molecular diversity. The following sections detail robust and scalable methods for its derivatization.

Reductive Amination

Reductive amination is a powerful and widely used method for the formation of C-N bonds, allowing for the introduction of a wide variety of substituents onto the azepane nitrogen.^[6] This one-pot reaction typically involves the formation of an imine intermediate from the amine and a carbonyl compound (aldehyde or ketone), followed by its in-situ reduction to the corresponding secondary amine.^[6] Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly used for this transformation, as it tolerates a wide range of functional groups.^[7]

- To a solution of **azepan-4-amine** (1.0 mmol) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (10 mL) is added the corresponding aldehyde or ketone (1.1 mmol).
- The reaction mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
- Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) is then added portion-wise.
- The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by TLC or LC-MS.
- Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
- The aqueous layer is extracted with dichloromethane (3 x 20 mL).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford the desired N-substituted **azepan-4-amine**.

Entry	Aldehyde/Ketone	Product	Yield (%)	Purity (%)
1	Benzaldehyde	N-benzylazepan-4-amine	85	>95
2	4-Chlorobenzaldehyde	N-(4-chlorobenzyl)azepan-4-amine	82	>95
3	Cyclohexanone	N-(cyclohexyl)azepan-4-amine	78	>95
4	Acetone	N-isopropylazepan-4-amine	75	>95

Note: The yields presented are typical for reductive amination reactions of primary amines and serve as representative examples.

N-Acylation

N-acylation is a fundamental reaction for the synthesis of amides, which are prevalent in medicinal chemistry.^[8] This transformation involves the reaction of **azepan-4-amine** with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling reagent. The resulting amides can exhibit a range of biological activities and serve as key intermediates for further functionalization.

- To a solution of **azepan-4-amine** (1.0 mmol) and a base such as triethylamine (1.5 mmol) or diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL) at 0 °C is added the acyl chloride (1.1 mmol) dropwise.
- The reaction mixture is allowed to warm to room temperature and stirred for 2-16 hours.
- The reaction progress is monitored by TLC or LC-MS.
- Upon completion, the reaction is quenched with water.

- The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 20 mL).
- The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated.
- The crude product is purified by recrystallization or column chromatography to afford the desired **N-acylazepan-4-amine**.

Entry	Acylating Agent	Product	Yield (%)	Purity (%)
1	Benzoyl chloride	N-(azepan-4-yl)benzamide	92	>98
2	Acetyl chloride	N-(azepan-4-yl)acetamide	95	>98
3	4-Methoxybenzoyl chloride	N-(azepan-4-yl)-4-methoxybenzamide	90	>98
4	Cyclohexanecarbonyl chloride	N-(azepan-4-yl)cyclohexanecarbamamide	88	>95

Note: The yields presented are typical for acylation reactions of primary amines and serve as representative examples.

Ugi Four-Component Reaction (U-4CR)

The Ugi four-component reaction is a powerful multicomponent reaction (MCR) that allows for the rapid synthesis of complex α -acylamino amides from an amine, an aldehyde, a carboxylic acid, and an isocyanide in a single step.^{[9][10]} This reaction is highly valued in combinatorial chemistry and drug discovery for its ability to generate diverse libraries of peptidomimetics.^{[11][12]}

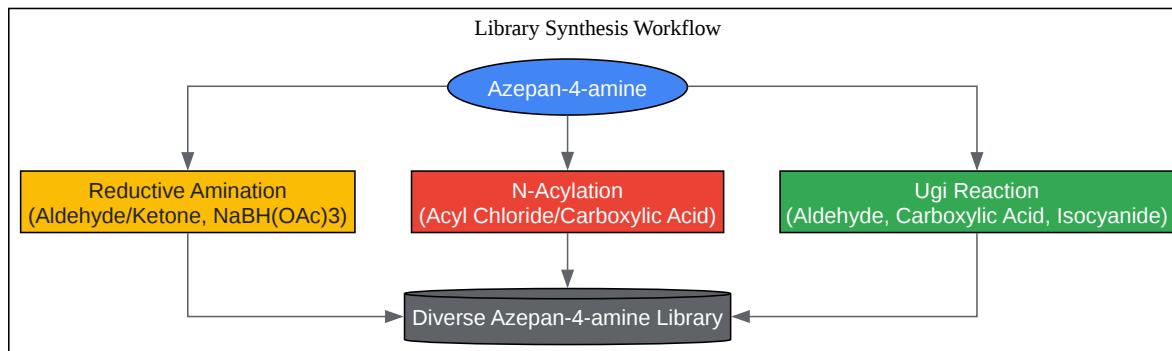
- To a solution of the aldehyde (1.0 mmol) and **azepan-4-amine** (1.0 mmol) in methanol (5 mL) is stirred for 30 minutes.
- The carboxylic acid (1.0 mmol) is then added, followed by the isocyanide (1.0 mmol).
- The reaction mixture is stirred at room temperature for 24-48 hours.
- The progress of the reaction is monitored by TLC or LC-MS.
- Upon completion, the solvent is removed under reduced pressure.
- The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
- The crude product is purified by column chromatography to yield the desired Ugi product.

Entry	Aldehyde	Carboxylic Acid	Isocyanide	Yield (%)	Purity (%)
1	Benzaldehyde	Acetic acid	tert-Butyl isocyanide	75	>90
2	Isobutyraldehyde	Benzoic acid	Cyclohexyl isocyanide	70	>90
3	Formaldehyde	Propionic acid	Benzyl isocyanide	68	>90

Note: The yields presented are typical for Ugi reactions and serve as representative examples.

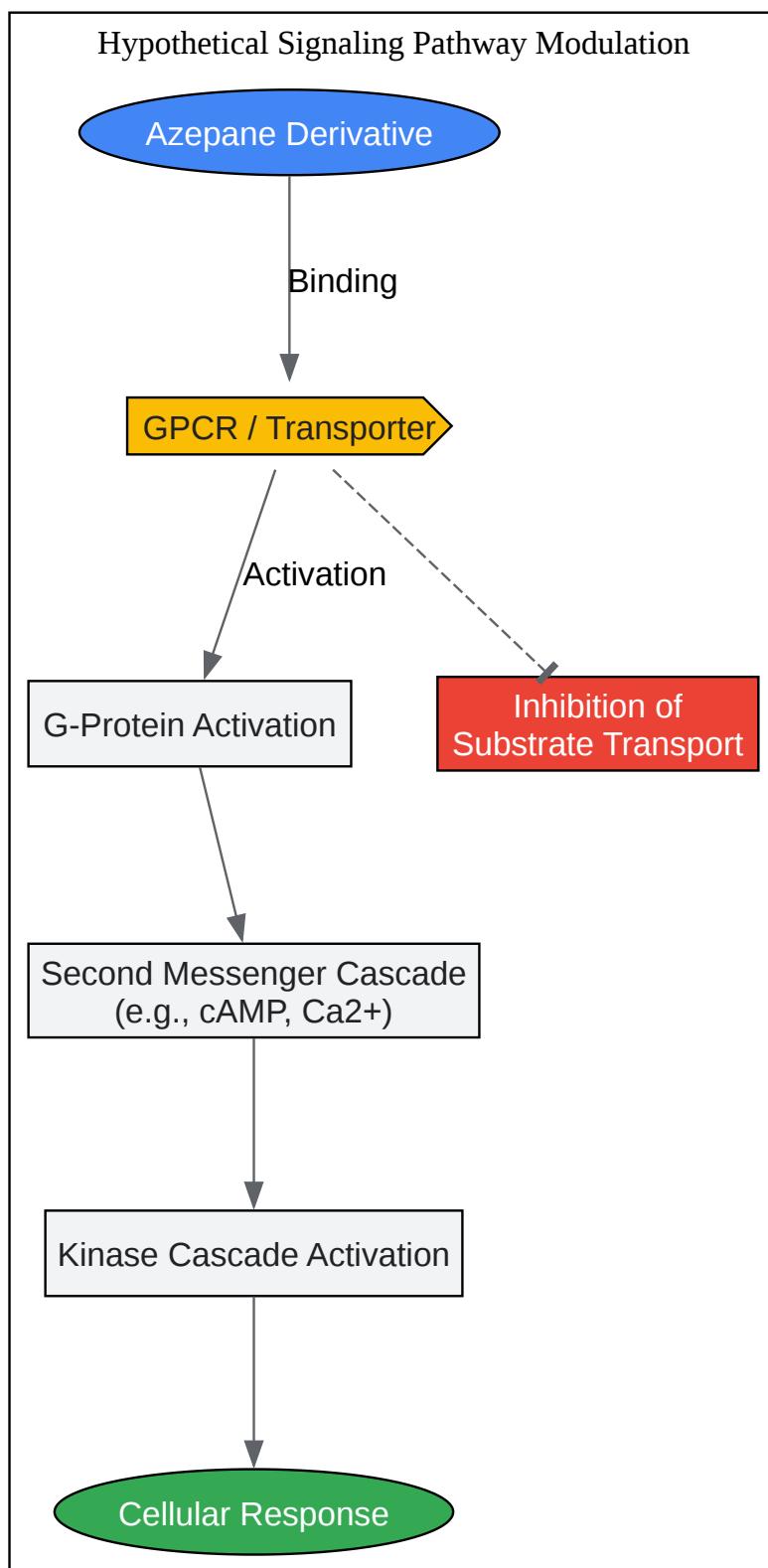
Visualizing Workflows and Biological Context

The following diagrams illustrate the experimental workflows for the derivatization of **azepan-4-amine** and a conceptual signaling pathway that could be modulated by its derivatives.



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Caption: A generalized workflow for the synthesis of an **azepan-4-amine** library.



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Caption: A conceptual diagram of azepane derivatives modulating cellular signaling.

Conclusion

Azepan-4-amine is a valuable starting material for the construction of diverse chemical libraries for drug discovery. The protocols outlined for reductive amination, N-acylation, and the Ugi reaction provide a robust foundation for the synthesis of a wide array of N-substituted **azepan-4-amine** derivatives. The conformational flexibility and three-dimensional nature of the azepane core, combined with the diverse functionalities that can be introduced via these synthetic methods, make this scaffold a promising starting point for the identification of novel therapeutic agents targeting a range of biological pathways. Further screening and SAR studies of these libraries are warranted to uncover new lead compounds for drug development.

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